

# An In-Depth Technical Guide to 5-(4-methylphenyl)isoxazole-3-carboxaldehyde (C11H9NO2)

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## Compound of Interest

**Compound Name:** 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

**Cat. No.:** B1305841

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## Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal and agricultural chemistry.<sup>[1][2]</sup> Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents and agrochemicals.<sup>[3]</sup> Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.<sup>[2][4]</sup> The versatility of the isoxazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 5-(4-methylphenyl)isoxazole-3-carboxaldehyde, providing a comprehensive overview of its synthesis, properties, and potential applications for researchers in drug discovery and related fields.

## Molecular Overview: 5-(4-methylphenyl)isoxazole-3-carboxaldehyde

The isoxazole derivative with the molecular formula C11H9NO2 is identified by the IUPAC name 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde. This compound features a central isoxazole ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 3-position with a formyl (carboxaldehyde) group. The aldehyde functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate.

Table 1: Physicochemical Properties of 5-(4-methylphenyl)isoxazole-3-carboxaldehyde

Property	Value	Source
IUPAC Name	5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde	
Synonyms	5-(p-Tolyl)isoxazole-3-carboxaldehyde, 5-(4-methylphenyl)-3-isoxazolecarbaldehyde	
CAS Number	640292-02-0	<a href="#">[5]</a>
Molecular Formula	C11H9NO2	<a href="#">[5]</a>
Molecular Weight	187.19 g/mol	<a href="#">[5]</a>
Melting Point	72 °C	
Appearance	Solid	N/A
InChI Key	MYACDOUALUEBHR-UHFFFAOYSA-N	

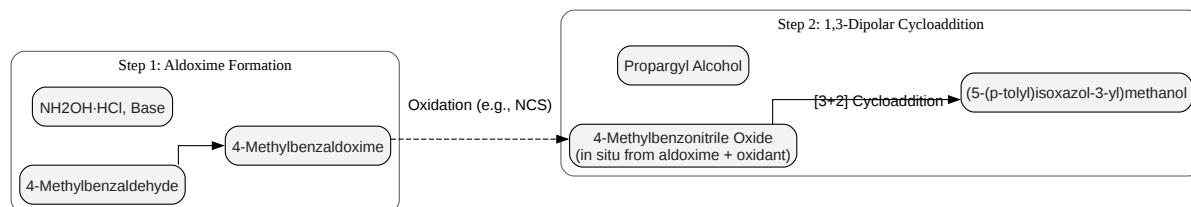
## Synthesis and Mechanistic Insights

While specific peer-reviewed syntheses for 5-(4-methylphenyl)isoxazole-3-carboxaldehyde are not extensively documented, its structure lends itself to established and reliable synthetic methodologies for 3,5-disubstituted isoxazoles. The most common and efficient approach involves a [3+2] cycloaddition reaction to construct the isoxazole core, followed by functional group manipulation to install the aldehyde.

## Part 1: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[6][7] For the target molecule, this involves the reaction of an in situ generated 4-methylbenzonitrile oxide with a propargyl derivative.

A plausible and efficient route starts from 4-methylbenzaldehyde. The aldehyde is first converted to its corresponding aldoxime, 4-methylbenzaldoxime, by reaction with hydroxylamine.[8] The aldoxime is then oxidized in situ to the highly reactive 4-methylbenzonitrile oxide intermediate. This is typically achieved using mild oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[6][8] The nitrile oxide is immediately trapped by a suitable alkyne, such as propargyl alcohol, to regioselectively form the 5-substituted isoxazole ring.[8] This reaction yields (5-(p-tolyl)isoxazol-3-yl)methanol.



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Figure 1: Proposed synthesis of the isoxazole core via 1,3-dipolar cycloaddition.

## Part 2: Oxidation to the Carboxaldehyde

The final step is the oxidation of the primary alcohol, (5-(p-tolyl)isoxazol-3-yl)methanol, to the desired aldehyde. This transformation can be achieved using a variety of standard oxidizing agents. The choice of reagent is critical to avoid over-oxidation to the carboxylic acid.

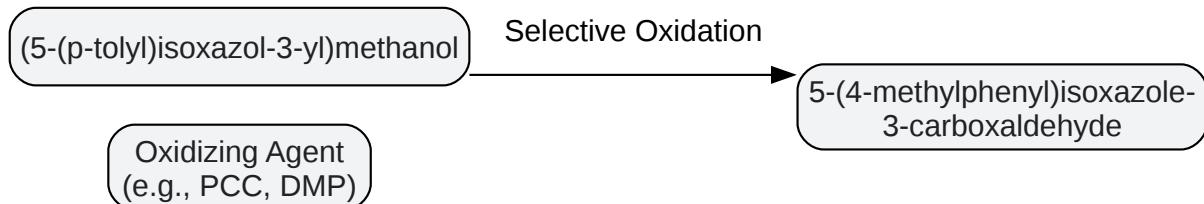
Table 2: Recommended Oxidation Protocols

Reagent	Conditions	Advantages	Causality
Pyridinium chlorochromate (PCC)	Dichloromethane (DCM), room temperature	High selectivity for primary alcohols to aldehydes, mild conditions.	The chromium(VI) species is less reactive than chromic acid, preventing over-oxidation.
Dess-Martin periodinane (DMP)	Dichloromethane (DCM), room temperature	Neutral pH, high efficiency, broad functional group tolerance.	The hypervalent iodine reagent facilitates a mild and selective oxidation.
Manganese dioxide (MnO <sub>2</sub> )	Dichloromethane (DCM) or Chloroform (CHCl <sub>3</sub> ), reflux	Highly selective for allylic and benzylic-type alcohols.	The isoxazolyl-methanol has activation similar to a benzylic alcohol, making it susceptible to MnO <sub>2</sub> oxidation.

## Experimental Protocol: A Representative Synthesis

- Step 1: Synthesis of (5-(p-tolyl)isoxazol-3-yl)methanol. To a solution of 4-methylbenzaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C. Stir the mixture for 15-20 minutes. Then, add propargyl alcohol (1.2 eq) followed by triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and purification by column chromatography.
- Step 2: Oxidation to 5-(4-methylphenyl)isoxazole-3-carboxaldehyde. Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel or celite to remove the

chromium salts, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the final aldehyde.



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Figure 2: Oxidation of the alcohol intermediate to the final carboxaldehyde product.

## Spectroscopic Characterization

While a comprehensive, peer-reviewed spectroscopic dataset for this specific molecule is not readily available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around  $\delta$  2.4 ppm. The aromatic protons of the p-tolyl group will appear as a pair of doublets in the  $\delta$  7.2-7.8 ppm region. A key signal will be the singlet for the isoxazole C4-proton, typically found around  $\delta$  6.5-7.0 ppm. The aldehyde proton will be a highly deshielded singlet, expected to appear downfield around  $\delta$  9.9-10.1 ppm.
- <sup>13</sup>C NMR: The carbon NMR will show the methyl carbon around  $\delta$  21-22 ppm. The aromatic and isoxazole ring carbons will resonate in the  $\delta$  110-170 ppm range. The aldehyde carbonyl carbon will be a characteristic signal in the  $\delta$  185-195 ppm region.
- IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the range of 1690-1715  $\text{cm}^{-1}$ . Other significant peaks will include C=N and C=C stretching vibrations from the isoxazole and aromatic rings (1500-1650  $\text{cm}^{-1}$ ) and C-H stretching vibrations.
- Mass Spectrometry: The mass spectrum (electron ionization) should show a molecular ion peak  $[\text{M}]^+$  at  $\text{m/z} = 187$ .

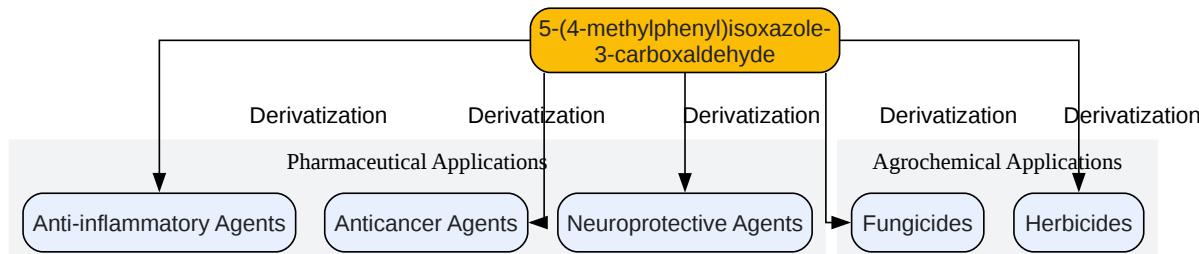
# Applications in Drug Discovery and Agrochemicals

The chemical architecture of 5-(4-methylphenyl)isoxazole-3-carboxaldehyde makes it a highly attractive starting material for the synthesis of new bioactive molecules.

## As a Pharmaceutical Intermediate

The aldehyde group is a versatile functional group that can be readily converted into a wide array of other functionalities, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems. This allows for the generation of large libraries of compounds for high-throughput screening.

- **Anti-inflammatory and Analgesic Agents:** The 5-arylisoxazole motif is present in several known anti-inflammatory compounds. The title compound can serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators.
- **Anticancer Agents:** Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives against various cancer cell lines.[3][4] The aldehyde can be used to synthesize Schiff bases, hydrazones, and other derivatives that may exhibit enhanced cytotoxic or cytostatic effects.
- **Neuroprotective Agents:** Some isoxazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.[9] The aldehyde can be a starting point for synthesizing molecules that target enzymes such as cholinesterases or BACE1.[9]



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Figure 3: Potential applications stemming from the core compound.

## In Agrochemical Development

The isoxazole ring is also a key component in several commercial pesticides. The development of new fungicides and herbicides is an ongoing area of research, and 5-(4-methylphenyl)isoxazole-3-carboxaldehyde provides a scaffold for creating novel active ingredients with potentially improved efficacy and environmental profiles.

## Conclusion and Future Outlook

5-(4-methylphenyl)isoxazole-3-carboxaldehyde is a valuable heterocyclic building block with significant potential in both pharmaceutical and agrochemical research. Its synthesis is achievable through well-established chemical transformations, and its reactive aldehyde group provides a gateway to a vast chemical space of diverse derivatives. While the biological activity of this specific molecule is yet to be extensively explored in the public domain, the proven track record of the 5-arylisoxazole scaffold suggests that it is a promising starting point for the development of novel bioactive compounds. Future research should focus on the synthesis and screening of derivative libraries to unlock the full therapeutic and commercial potential of this versatile isoxazole intermediate.

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